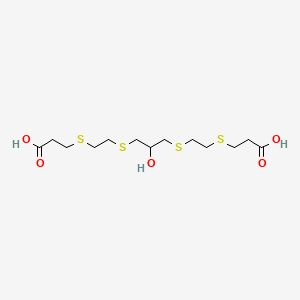
9-Hydroxy-4,7,11,14-tetrathiaheptadecane-1,17-dioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-4,7,11,14-tetrathiaheptadecane-1,17-dioic acid is an organic compound characterized by the presence of multiple sulfur atoms and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-4,7,11,14-tetrathiaheptadecane-1,17-dioic acid typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-4,7,11,14-tetrathiaheptadecane-1,17-dioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfur atoms can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
9-Hydroxy-4,7,11,14-tetrathiaheptadecane-1,17-dioic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 9-Hydroxy-4,7,11,14-tetrathiaheptadecane-1,17-dioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfur groups play a crucial role in its reactivity and interactions. These interactions can lead to various biological effects, depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
9-Hydroxyoctadecanoic acid: A similar compound with a hydroxyl group and a long carbon chain.
9-Hydroxy-10,12,15-octadecatrienoic acid: Another compound with hydroxyl groups and multiple double bonds.
Uniqueness
9-Hydroxy-4,7,11,14-tetrathiaheptadecane-1,17-dioic acid is unique due to the presence of multiple sulfur atoms, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
114315-34-3 |
|---|---|
Molecular Formula |
C13H24O5S4 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
3-[2-[3-[2-(2-carboxyethylsulfanyl)ethylsulfanyl]-2-hydroxypropyl]sulfanylethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H24O5S4/c14-11(9-21-7-5-19-3-1-12(15)16)10-22-8-6-20-4-2-13(17)18/h11,14H,1-10H2,(H,15,16)(H,17,18) |
InChI Key |
DYGFKXDMMXHBQQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCSCC(CSCCSCCC(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


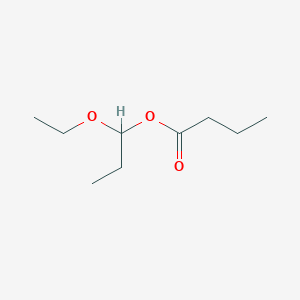
![Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate](/img/structure/B14290126.png)
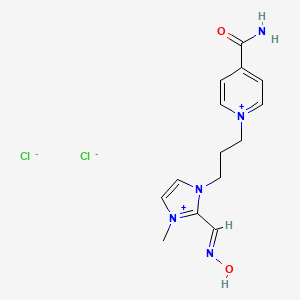
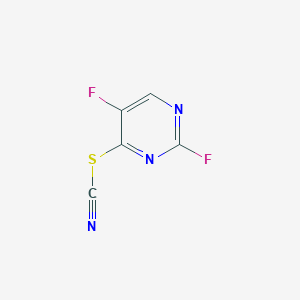
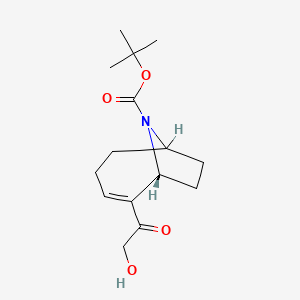
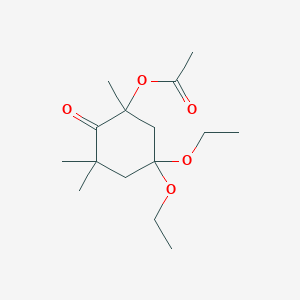
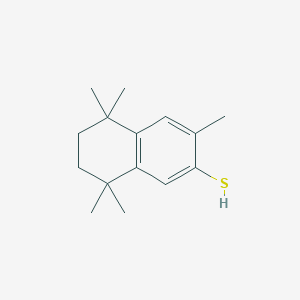
![Benzenemethanamine, N-[(2-methoxyphenyl)methylene]-](/img/structure/B14290170.png)
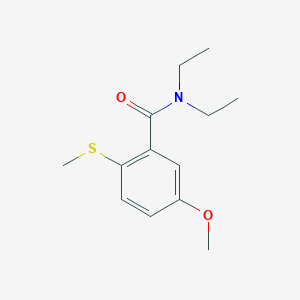

![6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine](/img/structure/B14290187.png)
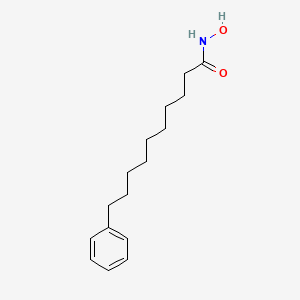

![(2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol](/img/structure/B14290202.png)
